

Technical Guide: Spectral and Biological Insights into 1-(4-Aminoindolin-1-yl)ethanone

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Compound of Interest

Compound Name: **1-(4-Aminoindolin-1-yl)ethanone**

Cat. No.: **B174400**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Aminoindolin-1-yl)ethanone is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the indoline scaffold. While specific experimental spectral data for this particular isomer is not widely available in public databases, this guide provides predicted spectral characteristics based on analogous compounds and established spectroscopic principles. Furthermore, it outlines detailed experimental protocols for its synthesis and spectral analysis, and explores its potential biological relevance in inflammatory pathways. This document serves as a foundational resource for researchers investigating the properties and applications of this and related molecules.

Predicted Spectral Data

Due to the limited availability of published experimental data for **1-(4-aminoindolin-1-yl)ethanone** (CAS: 17274-64-5), the following tables present predicted spectral data. These predictions are derived from the analysis of structurally similar compounds, such as other acetylated aminoindolines, and fundamental principles of NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|--------------------|
| ~7.0-7.2 | d | 1H | Ar-H |
| ~6.6-6.8 | dd | 1H | Ar-H |
| ~6.5-6.7 | d | 1H | Ar-H |
| ~4.0-4.2 | t | 2H | N-CH ₂ |
| ~3.0-3.2 | t | 2H | Ar-CH ₂ |
| ~3.5-4.0 | br s | 2H | NH ₂ |
| ~2.2 | s | 3H | COCH ₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---------------------------|
| ~168-170 | C=O |
| ~145-147 | Ar-C (C-NH ₂) |
| ~135-137 | Ar-C |
| ~128-130 | Ar-CH |
| ~117-119 | Ar-CH |
| ~110-112 | Ar-CH |
| ~108-110 | Ar-C |
| ~48-50 | N-CH ₂ |
| ~28-30 | Ar-CH ₂ |
| ~23-25 | COCH ₃ |

Table 3: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Interpretation |
|--------|--|
| 177.10 | [M+H] ⁺ |
| 199.08 | [M+Na] ⁺ |
| 135.08 | [M+H - C ₂ H ₂ O] ⁺ |

Table 4: Predicted IR Spectral Data

Sample Phase: Solid (KBr pellet or ATR)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------|
| 3400-3200 | Medium, Broad | N-H stretch (amine) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1650-1630 | Strong | C=O stretch (amide) |
| 1620-1580 | Strong | N-H bend (amine) |
| 1550-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1300-1200 | Medium | C-N stretch |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectral characterization of **1-(4-aminoindolin-1-yl)ethanone**.

Synthesis: N-acetylation of 4-Aminoindoline

This procedure outlines a standard method for the N-acetylation of an aromatic amine.[1][2][3][4][5]

Materials:

- 4-Aminoindoline
- Acetic anhydride
- Pyridine or a non-nucleophilic base (e.g., triethylamine)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve 4-aminoindoline (1 equivalent) in the chosen aprotic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the base (e.g., pyridine, 1.2 equivalents) to the stirred solution.
- Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **1-(4-aminoindolin-1-yl)ethanone**.

Spectral Analysis

¹H and ¹³C NMR Spectra Acquisition:

- Prepare the sample by dissolving 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- For ¹H NMR, acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

High-Resolution Mass Spectrum (HRMS) Acquisition:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

- Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate ions without significant fragmentation.
- Set the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to scan an appropriate mass-to-charge (m/z) range.
- Acquire the mass spectrum and determine the accurate mass of the molecular ion ($[M+H]^+$ or $[M+Na]^+$).
- Use the accurate mass to confirm the elemental composition of the molecule.

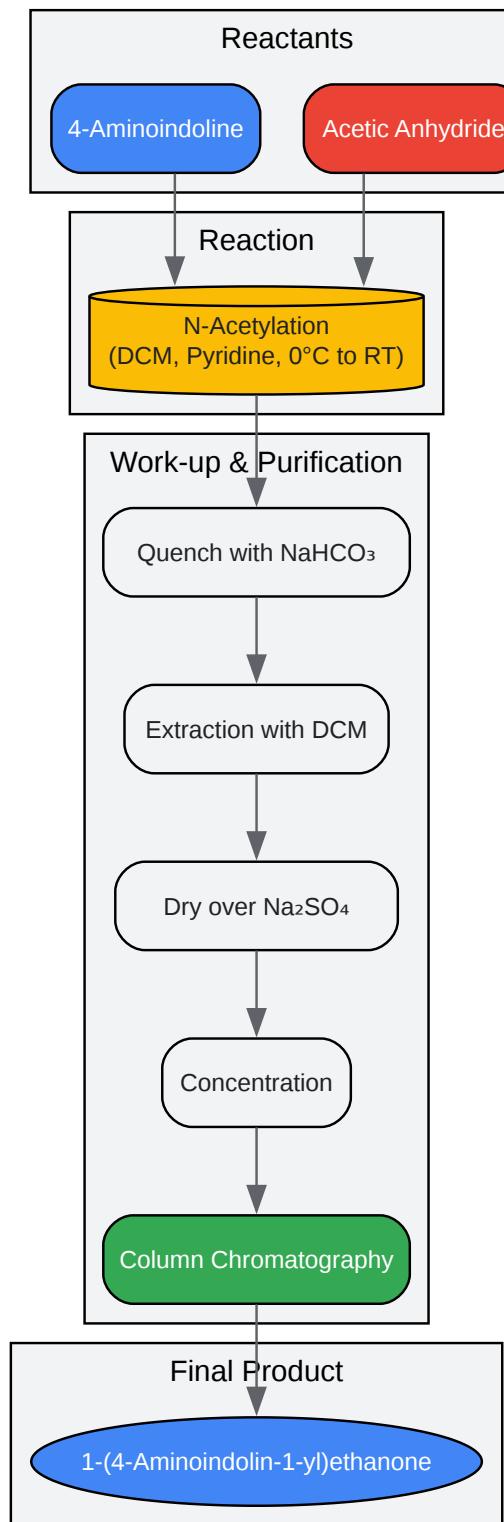
FTIR Spectrum Acquisition:

- If using a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
- Place the sample in the IR spectrometer's sample compartment.
- Record a background spectrum of the empty sample holder or the clean ATR crystal.
- Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization of Workflows and Pathways

Synthetic Workflow

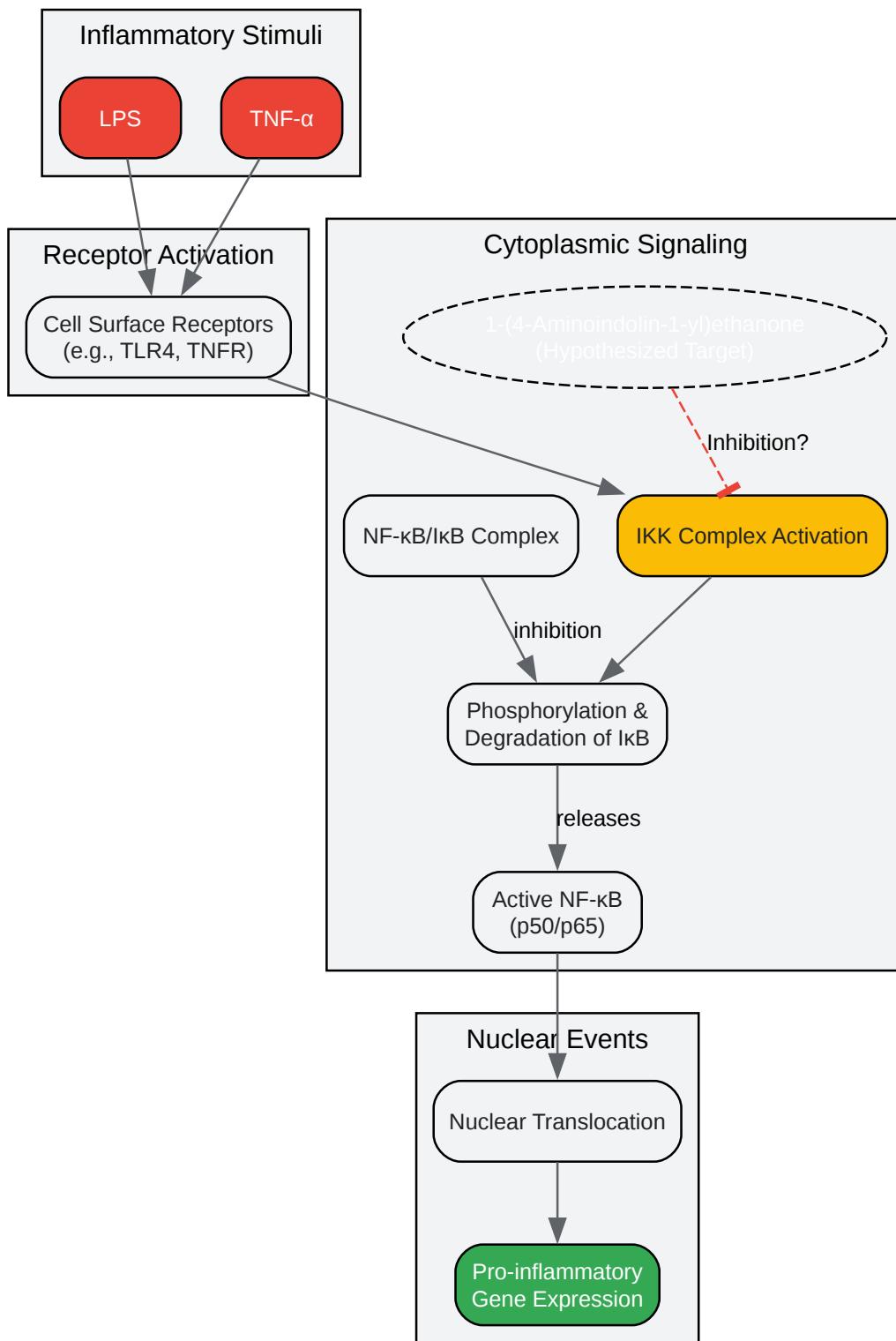
Synthetic Workflow for 1-(4-Aminoindolin-1-yl)ethanone

[Click to download full resolution via product page](#)**Caption: Synthetic scheme for 1-(4-aminoindolin-1-yl)ethanone.**

Potential Biological Signaling Pathway

Indoline derivatives have been reported to possess anti-inflammatory properties. A key pathway in inflammation is the NF-κB signaling cascade.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The following diagram illustrates a simplified representation of this pathway, which could be a potential target for **1-(4-aminoindolin-1-yl)ethanone**.

Simplified NF-κB Inflammatory Signaling Pathway

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Caption: Potential modulation of the NF-κB pathway by the compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics and potential biological relevance of **1-(4-aminoindolin-1-yl)ethanone**. The detailed experimental protocols offer a practical framework for its synthesis and analysis, enabling further investigation into its chemical and biological properties. The exploration of its potential role in modulating inflammatory pathways highlights its promise as a scaffold for the development of novel therapeutic agents. Future experimental work is necessary to validate the predicted spectral data and to fully elucidate the biological activity of this compound.

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